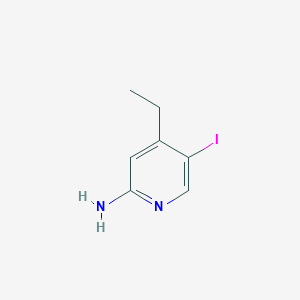

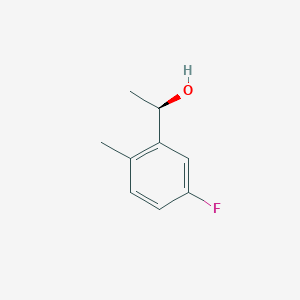

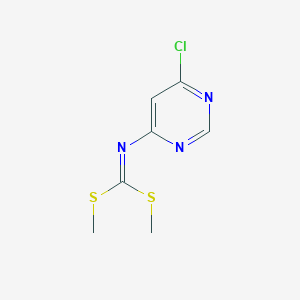

![molecular formula C8H10N2O B1456931 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956461-77-1](/img/structure/B1456931.png)

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

Vue d'ensemble

Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound . It has a molecular weight of 150.18 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Another approach for the synthesis of biologically important bis-heterocyclic oxazepine-quinazolinone derivatives involves a one-pot three-component reaction .Molecular Structure Analysis

The InChI code for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1 . The compound has a total structure weight of 156.31 kDa and an atom count of 9,278 . Physical And Chemical Properties Analysis

The compound is sealed in dry storage at 2-8°C . It has a molecular weight of 150.18 . The InChI code for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Generation of Fused Oxazepine Frameworks : Sridharan, Maiti, and Menéndez (2009) reported an efficient method to generate highly functionalized fused oxazepine frameworks. This process involves a CAN-catalyzed four-component reaction leading to the formation of 1,3-oxazepine systems through ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) processes, marking the first examples of such synthesis methods (Sridharan, Maiti, & Menéndez, 2009).

Atropisomerism in Tachykinin NK1-Receptor Antagonists : Ishichi, Ikeura, and Natsugari (2004) explored the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds related to 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, demonstrating atropisomerism due to steric hindrance. This characteristic was leveraged to develop NK1-receptor antagonists with significant potency, highlighting the stereochemical factors affecting receptor recognition (Ishichi, Ikeura, & Natsugari, 2004).

Microwave-Assisted Synthesis of Heterocyclic Compounds : Youssef, Azab, and Youssef (2012) reported on the microwave-assisted synthesis of various heterocyclic compounds, including derivatives of pyridothiazepines, from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. This method provided higher yields in shorter times compared to conventional methods, showcasing the efficiency of modern synthetic techniques in heterocyclic chemistry (Youssef, Azab, & Youssef, 2012).

Applications in Drug Discovery and Material Science

Telomerase Inhibitors for Anticancer Activity : Liu, Jia, Song, Pang, and Yang (2013) synthesized novel 4,5-tetrahydropyrazolo[1,5-d][1,4]oxazepine derivatives and screened them for anticancer activity. One compound showed potent inhibitory activity against telomerase, indicating the potential of such derivatives in cancer therapy (Liu et al., 2013).

Phosphine-Mediated Construction of Oxazepines : François-Endelmond, Carlin, Thuéry, Loreau, and Taran (2010) developed a simple and efficient method for constructing 1,4-oxazepines and 1,3-oxazines, showcasing a promising route to synthetically useful and biologically active heterocycles under mild conditions. This work exemplifies the versatility of phosphine-mediated reactions in heterocyclic chemistry (François-Endelmond et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBFWQVBUBLMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727565 | |

| Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |

CAS RN |

956461-77-1 | |

| Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

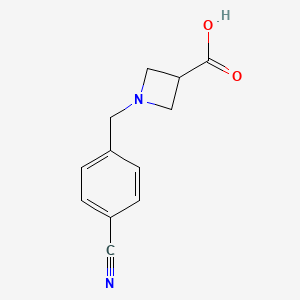

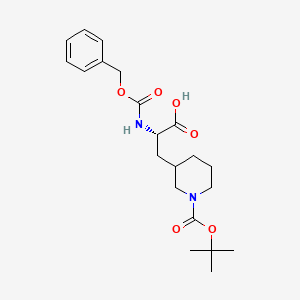

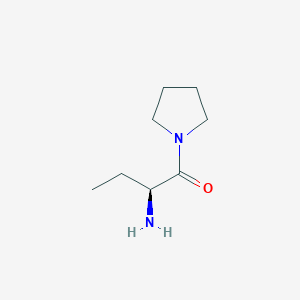

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

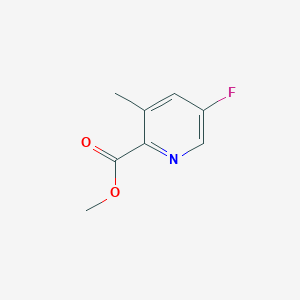

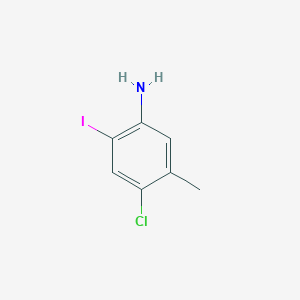

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

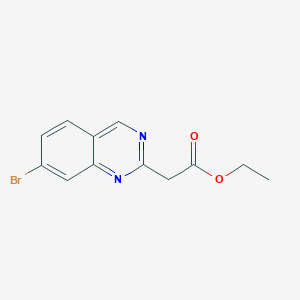

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)